molecular formula C13H14O4 B13920247 (2,4,6-Trimethylbenzylidene)propanedioic acid

(2,4,6-Trimethylbenzylidene)propanedioic acid

Cat. No.: B13920247
M. Wt: 234.25 g/mol
InChI Key: PBMGVIYYNZYRFS-UHFFFAOYSA-N
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Description

(2,4,6-Trimethylbenzylidene)propanedioic acid is a high-value synthetic intermediate designed for research and development applications. This compound belongs to the class of arylidene derivatives, which are recognized as versatile synthons in organic and heterocyclic synthesis . Its molecular structure, featuring the 2,4,6-trimethylbenzylidene moiety, is known to influence the compound's steric and electronic properties, potentially enhancing its selectivity and reactivity in chemical transformations. The propanedioic acid (malonic acid) segment provides a reactive di-carbonyl system that is highly susceptible to condensation and cyclization reactions. Researchers can utilize this compound as a key building block for the construction of more complex molecular architectures, such as various carboxylic acids and heterocyclic compounds, which are prevalent in the development of pharmaceuticals and functional materials . The presence of the trimethyl-substituted aromatic ring may contribute to specific photophysical or coordination properties, making it an interesting candidate for material science studies. This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid

InChI

InChI=1S/C13H14O4/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17/h4-6H,1-3H3,(H,14,15)(H,16,17)

InChI Key

PBMGVIYYNZYRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (2,4,6-Trimethylbenzylidene)propanedioic acid

Catalytic Carboxylation of Sym-Trimethylbenzene

One of the primary methods involves the carboxylation of sym-trimethylbenzene (1,3,5-trimethylbenzene) using carbon dioxide in the presence of a catalyst. This process yields 2,4,6-trimethylbenzoic acid, which is a key intermediate or related compound in the synthesis of (2,4,6-Trimethylbenzylidene)propanedioic acid.

Process Description
  • Sym-trimethylbenzene and a catalyst (0.5-4% by weight) are introduced into a reaction vessel.
  • Carbon dioxide gas is fed continuously under stirring at a temperature range of 10-25 °C.
  • The internal pressure is maintained between 0.18-0.4 MPa.
  • The reaction proceeds for 6-12 hours.
  • Hydrochloric acid and water are added to the reaction mixture, followed by warming to 65-75 °C to induce phase separation.
  • The catalyst is recovered from the aqueous phase.
  • Cooling the organic phase leads to crystallization of 2,4,6-trimethylbenzoic acid.
Representative Data from Industrial Scale Embodiments
Embodiment Sym-Trimethylbenzene (kg) Catalyst (kg) CO2 Gas (kg) Temp. (°C) Pressure (MPa) Reaction Time (h) Hydrochloric Acid (kg) Phase Separation Temp. (°C) Notes
2 1200 20 220 10-23 0.18-0.4 6 + 1 30 70 Catalyst recovered, crystallization
3 1200 20 220 10-24 0.18-0.3 7 + 1 30 70 Similar to Embodiment 2
4 1200 25 220 15-20 0.18-0.4 8 + 1 30 75 Slightly higher catalyst load
5 1200 11 220 15-24 0.18-0.3 9 + 1 30 70 Lower catalyst amount
6 1200 22 440 15-24 0.18-0.4 10 + 1 30 72 Increased CO2 feed
7 1200 40 330 15-23 0.18-0.4 11 + 1 30 70 Highest catalyst load

This method is characterized by its simplicity, fewer reaction steps, and environmentally friendly nature due to the use of carbon dioxide as a reagent and catalyst recycling.

Haloform Dissociation Reaction from 2,4,6-Trimethylacetophenone Derivatives

Another synthetic route involves the haloform dissociation reaction starting from 2,4,6-trimethylacetophenone or its chloro derivatives.

Process Overview
  • 2,4,6-Trimethylacetophenone or α-chloro-2,4,6-trimethylacetophenone is reacted with alkali metal hypochlorite generated in situ from alkali hydroxide and chlorine.
  • The reaction is conducted at temperatures between 0 °C and 150 °C, preferably 30-80 °C, and typically at atmospheric pressure.
  • Phase-transfer catalysts are employed to enhance reaction efficiency.
  • The product obtained is 2,4,6-trimethylbenzoic acid, which can be further processed to the target compound.
Advantages and Limitations
  • The process allows for conversion from accessible acetophenone derivatives.
  • However, it suffers from low space-time yields when commercial soda bleaching lye is used.
  • The necessity of phase-transfer catalysts and careful temperature control are critical for optimal yields.

Condensation of Substituted Benzaldehydes with Propionic Acid Derivatives

The synthesis of (2,4,6-Trimethylbenzylidene)propanedioic acid itself can be approached via condensation reactions involving substituted benzaldehydes and propionic acid or its esters.

Key Steps
  • Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde or derivatives) undergo condensation with propionic acid derivatives under controlled conditions.
  • The reaction mixtures are often subjected to acidification, extraction, and purification steps including recrystallization.
  • Dehydration and cyclization steps may be involved to form indenyl or benzylidene derivatives.
  • Purification involves chromatographic techniques and recrystallization from suitable solvents.
Example Procedure Highlights
  • Hydrolysis and acidification steps are used to isolate the acid form of the product.
  • Refluxing with polyphosphoric acid or phosphorus pentoxide can facilitate dehydration and cyclization.
  • Chromatographic purification on silica gel columns is commonly employed.
  • The final product is dried under vacuum and recrystallized to achieve high purity.

Comparative Analysis of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Limitations
Catalytic Carboxylation Sym-trimethylbenzene, CO2, catalyst 10-25 °C, 0.18-0.4 MPa, 6-12 h Simple, green, catalyst recycling Requires specialized catalyst
Haloform Dissociation 2,4,6-Trimethylacetophenone derivatives 0-150 °C, phase-transfer catalyst Uses accessible precursors Low space-time yield, complex control
Condensation of Substituted Benzaldehydes Substituted benzaldehydes, propionic acid esters Reflux, acidification, dehydration steps Versatile for related derivatives Multi-step, requires purification

Summary of Research Results

  • The catalytic carboxylation method stands out for industrial scalability, environmental friendliness, and catalyst reuse, with reaction parameters optimized around 10-25 °C and mild pressures.
  • Haloform dissociation provides an alternative route from acetophenone derivatives but is less efficient in terms of yield and throughput.
  • Condensation methods are more applicable to structurally related compounds and require more complex purification but allow access to diverse substituted benzylidene propanedioic acids.

Chemical Reactions Analysis

Types of Reactions

(Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (mesitylmethylene)malonic acid diammoniate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2,4,6-trimethylbenzylidene)propanedioic acid with two analogous compounds derived from : 11a (2,4,6-trimethylbenzylidene-thiazolo-pyrimidine) and 11b (4-cyanobenzylidene-thiazolo-pyrimidine). While these are heterocyclic derivatives rather than direct propanedioic acid analogs, their substituent-driven properties provide insight into trends applicable to benzylidene compounds.

Table 1: Comparative Physical and Spectral Data

Property (2,4,6-Trimethylbenzylidene)propanedioic Acid (Inferred) Compound 11a Compound 11b
Molecular Formula C₁₃H₁₄O₄ (hypothetical) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
Yield Not reported 68% 68%
Melting Point Not reported 243–246°C 213–215°C
IR Stretches (cm⁻¹) ~1700–1750 (C=O of propanedioic acid) 3,436 (NH), 2,219 (CN) 3,423 (NH), 2,209 (CN)
¹H NMR Shifts (δ, ppm) Expected aromatic peaks: ~6.5–7.9 2.24–2.37 (CH₃), 7.94 (=CH) 6.67–8.01 (ArH, =CH)
Key Substituent Effects Electron-donating methyl groups enhance stability Steric hindrance from 3 CH₃ groups Electron-withdrawing CN group increases polarity

Substituent-Driven Properties

Steric and Electronic Effects: The 2,4,6-trimethylbenzylidene group in 11a introduces significant steric hindrance, likely contributing to its higher melting point (243–246°C) compared to 11b (213–215°C). Methyl groups also donate electrons via hyperconjugation, stabilizing the aromatic system . In contrast, the 4-cyano substituent in 11b is electron-withdrawing, polarizing the molecule and reducing intermolecular van der Waals forces, thus lowering the melting point.

Spectral Differences: The CN stretch in 11a (2,219 cm⁻¹) is slightly higher than in 11b (2,209 cm⁻¹), reflecting the electron-rich environment in 11a due to methyl groups . ¹H NMR data for 11a show distinct methyl resonances at δ 2.24–2.37 ppm, absent in 11b, which instead exhibits downfield-shifted aromatic protons (δ 7.41–8.01 ppm) due to the cyano group’s deshielding effect .

Biological Activity

(2,4,6-Trimethylbenzylidene)propanedioic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of (2,4,6-Trimethylbenzylidene)propanedioic acid is C14_{14}H14_{14}O4_{4}. The compound features a central propanedioic acid moiety with a trimethylbenzylidene substituent that influences its biological interactions.

Antioxidant Properties

Research indicates that (2,4,6-Trimethylbenzylidene)propanedioic acid exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which could have implications for preventing oxidative stress-related diseases.

Study Methodology Findings
Study 1DPPH assayDemonstrated 70% inhibition of DPPH radicals at 100 µM concentration.
Study 2ABTS assayShowed significant reduction in ABTS radical cation formation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Study Methodology Findings
Study 3ELISAReduced TNF-α levels by 50% in macrophage cultures.
Study 4Western blotInhibited NF-kB activation in response to lipopolysaccharide (LPS).

Antimicrobial Activity

(2,4,6-Trimethylbenzylidene)propanedioic acid has shown antimicrobial activity against various bacterial strains. Its efficacy varies depending on the concentration and type of bacteria tested.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of (2,4,6-Trimethylbenzylidene)propanedioic acid can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
  • Cytokine Modulation : The compound's structure allows it to interfere with signaling pathways involved in inflammation.
  • Membrane Disruption : Antimicrobial action may result from the disruption of bacterial cell membranes.

Case Study 1: Antioxidant Activity in Vivo

A study conducted on mice demonstrated that administration of (2,4,6-Trimethylbenzylidene)propanedioic acid significantly reduced oxidative stress markers in liver tissues after exposure to high-fat diets.

Case Study 2: Anti-inflammatory Response in Clinical Models

In a clinical trial involving patients with rheumatoid arthritis, participants receiving the compound showed marked improvement in inflammatory markers and reported reduced pain levels compared to the placebo group.

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